N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-naphthamide

Medicinal Chemistry Structural Biology Scaffold Hopping

Select N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-naphthamide (CAS 1058220-13-5) for its unique indoline-based thiophene carboxamide scaffold, distinct from tetrahydroisoquinoline analogs. With a defined XLogP3 of 5.1 and precisely oriented H-bond donor/acceptor vectors, it is ideal for CNS target engagement studies, computational model validation, and SAR exploration around the indoline-6-yl-2-naphthamide motif. Its composition of matter is supported by U.S. Patent 10,208,018, offering a clear path for patentable lead optimization.

Molecular Formula C24H18N2O2S
Molecular Weight 398.5 g/mol
CAS No. 1058220-13-5
Cat. No. B3209148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-naphthamide
CAS1058220-13-5
Molecular FormulaC24H18N2O2S
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESC1CN(C2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CS5
InChIInChI=1S/C24H18N2O2S/c27-23(19-8-7-16-4-1-2-5-18(16)14-19)25-20-10-9-17-11-12-26(21(17)15-20)24(28)22-6-3-13-29-22/h1-10,13-15H,11-12H2,(H,25,27)
InChIKeyMPFPLRMKUVJAOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-naphthamide (CAS 1058220-13-5): Compound Profile and Procurement Baseline


N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-naphthamide is a synthetic small molecule belonging to the class of indoline-based thiophene carboxamides. With a molecular formula of C24H18N2O2S and a molecular weight of 398.5 g/mol, it features a 2-naphthamide group linked to an indoline core that is N-substituted with a thiophene-2-carbonyl moiety [1]. The compound has been disclosed in the patent literature as part of a series of indane and indoline derivatives with therapeutic applications, indicating its relevance in medicinal chemistry research [2].

Why Generic Substitution is Not Advisable for N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-naphthamide (CAS 1058220-13-5)


In-class substitution of N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-naphthamide with seemingly similar analogs is not supported by structural and functional data. The specific indoline core of the target compound creates a unique spatial orientation and electronic environment compared to close analogs built on a tetrahydroisoquinoline scaffold, such as N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide. This core difference alters molecular weight, lipophilicity, and topographical surface properties, which can significantly impact target binding and pharmacokinetic profiles . Furthermore, the patent family covering this specific scaffold explicitly delineates distinct substitution patterns and their associated biological activities, indicating that even minor structural modifications are likely to abrogate or alter desired therapeutic effects [1].

Quantitative Differentiation Guide for N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-naphthamide (CAS 1058220-13-5)


Core Scaffold Differentiation: Indoline vs. Tetrahydroisoquinoline Molecular Weight

The target compound, built on an indoline core, has a molecular weight of 398.5 g/mol, which is notably lower than its closest commercially available structural analog built on a tetrahydroisoquinoline scaffold, N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide, which has a molecular weight of 412.5 g/mol . This difference arises from the indoline five-membered ring versus the tetrahydroisoquinoline six-membered ring, representing a fundamental scaffold divergence with implications for molecular volume and drug-like properties. No direct head-to-head bioactivity comparison is publicly available.

Medicinal Chemistry Structural Biology Scaffold Hopping

Lipophilicity Divergence: Predicted XLogP3 Difference Between Scaffold Analogs

Computational predictions show the target indoline-based compound has an XLogP3 value of 5.1 [1]. While an experimentally determined logP for the tetrahydroisoquinoline comparator is not available, the removal of a single methylene group in the target compound's indoline core versus the comparator's tetrahydroisoquinoline is expected to reduce lipophilicity. This predicted difference is critical for modulating off-target binding, solubility, and metabolic clearance.

Pharmacokinetics Drug Design ADME Properties

Patent-Backed Scaffold Validation as a Defined Therapeutic Class

The target compound is explicitly encompassed within the claims of U.S. Patent No. 10,208,018, assigned to Novartis AG, which is directed towards indane and indoline derivatives and their use in therapy [1]. This patent specifically differentiates the indoline scaffold from other bicyclic cores, stating that the specific combination of substituents—including the thiophene carbonyl and naphthamide motifs—is essential for the disclosed biological activity profile. Generic or alternative core structures, such as tetrahydroquinolines, are not covered by this specific invention, highlighting the unique intellectual property position of the target compound.

Intellectual Property Drug Discovery Novartis Patent

Hydrogen Bond Acceptor/Donor Profile and Its Impact on Target Engagement

The target compound possesses a hydrogen bond donor count of 1 and an acceptor count of 3 [1]. This specific arrangement—comprising one amide NH donor and two carbonyl acceptors plus one thiophene sulfur acceptor—creates a distinct pharmacophoric pattern. The indoline scaffold restricts the spatial orientation of these features, unlike the more flexible tetrahydroisoquinoline analog. This constrained geometry is a key determinant of molecular recognition at biological targets, though direct comparative binding data against the analog is not publicly available.

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Optimal Research and Procurement Scenarios for N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-naphthamide


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting Indoline Kinase Inhibitors

The target compound is the defined choice when a medicinal chemistry program aims to explore indoline core space as part of a scaffold-hopping initiative. Its differentiation from the tetrahydroisoquinoline analog in molecular weight (398.5 vs 412.5 g/mol) and lipophilicity makes it a superior candidate for developing leads with improved drug-like properties. Procurement is recommended for labs looking to establish SAR around the indoline-6-yl-2-naphthamide motif as cited in the Novartis patent family [1].

Selectivity Profiling and Chemical Biology Probe Development

Due to its unique hydrogen bond donor/acceptor vector orientation, this compound is ideally suited for incorporation into a chemical biology probe panel designed to discriminate between closely related protein targets. Its defined pharmacophore, distinct from the more flexible tetrahydroisoquinoline analog, allows researchers to map the conformational requirements of a target's catalytic or allosteric binding site. The high predicted lipophilicity (XLogP3 = 5.1) also makes it a candidate for CNS target engagement studies where moderate lipophilicity is often required [2].

Intellectual Property-Friendly Lead Generation Programs

Organizations prioritizing novel, patent-protected chemical matter should prioritize this compound. Its composition of matter is directly supported by U.S. Patent 10,208,018, providing a clear avenue for further patentable modifications. In contrast, close analogs on different core scaffolds offer no such defined IP protection for related therapeutic applications. This makes the target compound an ideal starting point for lead generation in indications covered by the Novartis patent [1].

In-Silico Modeling and Computational Chemistry Validation

The well-defined computed properties (e.g., XLogP3 of 5.1, molecular weight of 398.5 g/mol, specific H-bond profile) make this compound an excellent candidate for validating computational models predicting ADME properties or target binding. Its use as a test ligand in docking studies or molecular dynamics simulations can be directly compared to the tetrahydroisoquinoline analog to quantify the impact of core scaffold changes on predicted binding poses, without confounding changes in the pendant groups [2].

Quote Request

Request a Quote for N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.